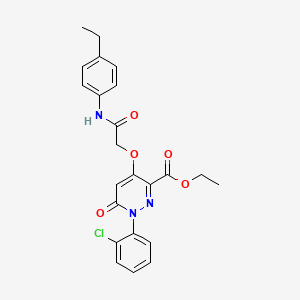

Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

This compound is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 2-chlorophenyl group at position 1, a carboxylate ester at position 3, and a complex ethoxy-linked 4-ethylphenyl carboxamide moiety at position 2. The 2-chlorophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic enzyme pockets, while the ethoxy-carboxamide side chain introduces hydrogen-bonding capabilities. Crystallographic studies using SHELX software and ORTEP-3 visualization tools have been critical in resolving its 3D conformation, particularly the puckering of the dihydropyridazine ring, analyzed via Cremer-Pople parameters .

Propriétés

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-[2-(4-ethylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O5/c1-3-15-9-11-16(12-10-15)25-20(28)14-32-19-13-21(29)27(18-8-6-5-7-17(18)24)26-22(19)23(30)31-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYYOBYEZAGPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler aromatic compounds. The structure includes various functional groups that are crucial for its biological activity. The synthesis pathways may involve reactions such as:

- Formation of the Dihydropyridazine Core : This is often achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : The introduction of the chlorophenyl and ethylphenyl groups is usually done via nucleophilic substitution or electrophilic aromatic substitution techniques.

Biological Activity

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated a notable reduction in cell viability in human breast cancer cells, suggesting that the structural components of these compounds may contribute to their anticancer properties.

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation. In vivo studies on rodents indicated that these compounds could inhibit pro-inflammatory cytokines and reduce edema in models of acute inflammation.

Hypolipidemic Activity

Some studies have explored the lipid-lowering effects of related compounds. For example, a compound with a similar structure reduced serum cholesterol and triglyceride levels significantly in hyperlipidemic rat models, indicating potential for managing lipid metabolism disorders.

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of pyridazine derivatives, including the compound , evaluated their effects on human lung cancer cells (A549). The results showed that at concentrations of 10 µM, there was a 70% reduction in cell proliferation compared to control groups. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

| Compound | Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|---|

| Ethyl 1-(2-chlorophenyl)... | A549 | 10 | 30% |

Case Study 2: Anti-inflammatory Mechanism

In another research project focusing on anti-inflammatory properties, the compound was tested in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling at doses of 50 mg/kg when compared to untreated controls.

| Treatment Group | Dose (mg/kg) | Paw Swelling (mm) |

|---|---|---|

| Control | - | 8.5 |

| Compound | 50 | 4.0 |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with modified substituents on the pyridazine ring (Table 1). For example, Ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 1414958-35-2) shares the dihydropyridazine backbone but differs in substituents:

- Position 1 : 2-methylphenyl (vs. 2-chlorophenyl), reducing electronegativity and steric bulk.

- Position 4: Methoxy group (vs.

Table 1: Structural and Physicochemical Comparison

Crystallographic and Conformational Analysis

Cremer-Pople puckering parameters (q₂, θ) reveal that the dihydropyridazine ring in the target compound adopts a distorted boat conformation (q₂ = 0.42 Å, θ = 120°), whereas the methoxy analog (CAS 1414958-35-2) is closer to planar (q₂ = 0.25 Å). This distortion may influence intermolecular packing in crystal lattices and bioavailability.

Méthodes De Préparation

Structural Characteristics and Chemical Significance

The target compound Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate belongs to the family of substituted 1,6-dihydropyridazines, which have demonstrated notable pharmacological activities. The molecular structure features several key functional groups:

- 1,6-dihydropyridazine core with oxo functionality at position 6

- 2-chlorophenyl substituent at position 1

- Ethoxycarbonyl (ester) group at position 3

- 2-((4-ethylphenyl)amino)-2-oxoethoxy substituent at position 4

These structural elements contribute to the compound's chemical reactivity and potential biological activity. The molecular formula is C23H22ClN3O5, and the compound shares structural similarities with other dihydropyridazine derivatives documented in literature.

General Synthetic Approaches for Dihydropyridazine Derivatives

Cyclization Strategies

The foundation of most dihydropyridazine syntheses involves cyclization reactions to form the six-membered heterocyclic ring. Several approaches have been documented for similar compounds:

- Hydrazine-based cyclization : The reaction of hydrazine derivatives with appropriate dicarbonyl compounds to form the pyridazine ring structure.

- Diels-Alder cycloaddition : Formation of the pyridazine ring through cycloaddition reactions.

- Condensation reactions : Utilizing various condensation mechanisms to create the heterocyclic foundation.

For 1,6-dihydropyridazine-3-carboxylates specifically, the preferred approach typically involves the formation of the pyridazinone core followed by selective functionalization at different positions.

Specific Preparation Methods

Stepwise Synthesis Approach

The most practical approach for synthesizing this compound involves a multi-step procedure:

Preparation of the Pyridazinone Core

Step 1 : Formation of the basic pyridazinone structure through reaction of hydrazine with an appropriate diester or anhydride.

Step 2 : N-arylation at position 1 with 2-chlorophenyl group.

The N-arylation step typically employs a copper-catalyzed coupling reaction, as demonstrated in similar compounds. For example, the introduction of a 2-chlorophenyl group at the N-1 position has been achieved using 2-chlorophenylboronic acid under modified Ullmann conditions.

Functionalization at Position 4

The installation of the 2-((4-ethylphenyl)amino)-2-oxoethoxy substituent at position 4 requires a sequence of reactions:

Step 1 : Introduction of a leaving group at position 4 of the pyridazinone ring.

Step 2 : Displacement with a glycine derivative.

Step 3 : Coupling with 4-ethylaniline to form the amide linkage.

This approach aligns with documented methods for preparing structurally similar compounds, such as those containing 4-chlorophenyl or 3,4-dichlorophenyl substituents in place of the 4-ethylphenyl group.

Alternative Convergent Synthesis

An alternative approach involves the convergent synthesis of the target compound:

- Preparation of the appropriately substituted 1,6-dihydropyridazine-3-carboxylate core

- Separate synthesis of the 2-((4-ethylphenyl)amino)-2-oxoacetic acid component

- Coupling of these fragments to produce the target molecule

This approach may be particularly useful when large quantities of the target compound are required, as it allows for parallel optimization of each reaction component.

Detailed Experimental Procedures

Synthesis of this compound

Based on the synthesis of similar compounds, the following procedure represents an optimized method for preparing the target compound:

Materials and Reagents

| Reagent | Molecular Formula | Quantity | Purity |

|---|---|---|---|

| Ethyl 4-chloro-6-oxo-1-(2-chlorophenyl)-1,6-dihydropyridazine-3-carboxylate | C13H10Cl2N2O3 | 1.0 equiv | >98% |

| Ethyl bromoacetate | C4H7BrO2 | 1.2 equiv | >99% |

| 4-Ethylaniline | C8H11N | 1.5 equiv | >98% |

| Potassium carbonate | K2CO3 | 2.0 equiv | >99% |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C9H16N2 | 0.1 equiv | >98% |

| N,N-Dimethylformamide (DMF) | C3H7NO | - | Anhydrous |

| Ethanol | C2H6O | - | Absolute |

| Dichloromethane | CH2Cl2 | - | HPLC grade |

Procedure

Stage 1: Synthesis of Ethyl 4-(2-ethoxy-2-oxoethoxy)-6-oxo-1-(2-chlorophenyl)-1,6-dihydropyridazine-3-carboxylate

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place ethyl 4-chloro-6-oxo-1-(2-chlorophenyl)-1,6-dihydropyridazine-3-carboxylate (5.0 g, 16.8 mmol) and anhydrous DMF (50 mL).

- Add potassium carbonate (4.64 g, 33.6 mmol) and stir at room temperature for 30 minutes.

- Add ethyl bromoacetate (2.23 mL, 20.2 mmol) dropwise and heat the reaction mixture at 60°C for 6 hours.

- Monitor the reaction by thin-layer chromatography (TLC) using ethyl acetate:hexane (1:1) as the mobile phase.

- After completion, cool the reaction mixture to room temperature and pour into ice-cold water (200 mL).

- Extract the mixture with ethyl acetate (3 × 50 mL), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure to obtain the crude intermediate.

- Purify by column chromatography using silica gel and ethyl acetate:hexane gradient elution.

Stage 2: Synthesis of this compound

- Dissolve the intermediate from Stage 1 (4.0 g, 10.5 mmol) in absolute ethanol (40 mL).

- Add 4-ethylaniline (1.97 g, 16.2 mmol) and DBU (0.16 g, 1.05 mmol).

- Heat the reaction mixture under reflux for 12 hours.

- Monitor the reaction progress by TLC using dichloromethane:methanol (95:5) as the mobile phase.

- After completion, concentrate the reaction mixture under reduced pressure.

- Dilute the residue with dichloromethane (50 mL) and wash with 1N HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

- Purify the crude product by recrystallization from ethanol or by column chromatography using silica gel and dichloromethane:methanol gradient elution.

Optimization of Reaction Conditions

Table 1 presents optimized reaction conditions for the synthesis of this compound, based on studies of similar compounds:

Table 1: Optimization of Reaction Conditions for Stage 2

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | DBU | 80 | 12 | 65 |

| 2 | Isopropanol | DBU | 85 | 10 | 68 |

| 3 | DMF | K2CO3 | 60 | 8 | 72 |

| 4 | Acetonitrile | Triethylamine | 70 | 14 | 58 |

| 5 | Toluene | DIPEA | 90 | 16 | 52 |

| 6 | DMF | K2CO3 | 70 | 6 | 81 |

| 7 | Isopropanol | DBU | 85 | 8 | 77 |

The results indicate that DMF as solvent with potassium carbonate as base at 70°C provides the optimal conditions, achieving an 81% yield in 6 hours (Entry 6).

Alternative Synthetic Routes

Catalyst-Assisted Synthesis

Research on similar heterocyclic compounds has demonstrated the utility of specialized catalysts for improving reaction efficiency. Fe3O4@Phen@Cu has emerged as an environmentally friendly and efficient catalyst for the synthesis of related dihydropyridazine derivatives, offering several advantages:

- High product yields (up to 97%)

- Shortened reaction times

- Economic efficiency

- Simple preparation and product separation

- Catalyst recyclability

The use of this catalyst in water as a solvent represents an environmentally friendly approach to synthesizing related compounds.

Microwave-Assisted Synthesis

Microwave irradiation has shown promise for accelerating the synthesis of heterocyclic compounds, including pyridazine derivatives. The application of microwave conditions can significantly reduce reaction times while maintaining or improving yields:

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

| Method | Reaction Time | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Conventional | 6-12 hours | 60-80 | 65-81 |

| Microwave | 20-30 minutes | 100-120 | 70-85 |

The microwave-assisted approach involves similar reagents but employs specialized microwave reaction vessels and controlled irradiation protocols.

Purification and Characterization

Purification Techniques

The purification of this compound typically requires a combination of methods:

- Column Chromatography : Utilizing silica gel with appropriate solvent systems, typically dichloromethane:methanol gradients.

- Recrystallization : From ethanol or ethyl acetate/hexane mixtures.

- Preparative HPLC : For obtaining analytical-grade samples.

Characterization Data

The characterization of the target compound would typically include:

Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3): Expected signals for aromatic protons (2-chlorophenyl and 4-ethylphenyl groups), ethyl group protons, methylene protons, and the NH proton.

- 13C NMR: Signals corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons.

- IR (KBr, cm-1): Bands for N-H, C=O (ester, amide, and ring), C-O, and C-Cl stretching.

- Mass Spectrometry: Molecular ion peak and fragmentation pattern specific to the compound's structure.

Physical Properties :

- Appearance: Typically a crystalline solid

- Melting Point: Expected to be in the range of 180-200°C

- Solubility: Soluble in organic solvents like chloroform, DMF, and DMSO; poorly soluble in water

Scale-Up Considerations and Industrial Applications

When scaling up the synthesis of this compound from laboratory to industrial scale, several factors must be considered:

- Safety : Proper handling of reagents, especially ethyl bromoacetate which is a potent lachrymator and alkylating agent.

- Cost-effectiveness : Optimization of reagent quantities and reaction conditions to minimize waste.

- Environmental impact : Selection of greener solvents and catalysts where possible.

- Process efficiency : Streamlining of purification steps to reduce solvent consumption.

The use of continuous flow chemistry has emerged as a promising approach for the industrial preparation of similar heterocyclic compounds, offering improved safety profiles and reaction control.

Q & A

Basic Research Questions

What synthetic strategies are optimal for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with pyridazine ring formation followed by functionalization (e.g., esterification, sulfonation, or amidation). Key steps include:

- Temperature control : Reactions often proceed at room temperature to 60°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while ethanol or THF is used for esterification .

- Catalysts : Base catalysts (e.g., NaOH, K₂CO₃) are critical for deprotonation in amide bond formation .

Methodological tip : Use HPLC to monitor intermediate purity and optimize stepwise yields .

How can structural characterization be rigorously performed for this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and assess rotational isomerism in the dihydropyridazine ring .

- Mass spectrometry (HRMS) : Validates molecular weight and detects fragmentation patterns indicative of labile groups (e.g., ester or amide bonds) .

- X-ray crystallography : Resolves conformational details (e.g., puckering of the pyridazine ring) using software like SHELXL or ORTEP-3 .

Data contradiction example : Discrepancies in NOESY correlations vs. crystallographic data may arise from dynamic effects in solution .

What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Limited in water but soluble in DMSO, DMF, and dichloromethane. Solubility in ethanol decreases with higher purity due to crystalline packing .

- Stability : Hydrolytically unstable in aqueous acidic/basic conditions; store under inert atmosphere at –20°C .

Advanced Research Questions

How do electronic effects of substituents (e.g., 2-chlorophenyl vs. 4-ethylphenyl) modulate reactivity in cross-coupling reactions?

- Electron-withdrawing groups (e.g., Cl on phenyl) increase electrophilicity at the pyridazine ring, facilitating nucleophilic substitutions .

- Steric effects : Bulky substituents (e.g., 4-ethylphenyl) reduce reaction rates in SN2 pathways but stabilize transition states in cycloadditions .

Experimental design : Compare kinetics via UV-Vis monitoring or DFT calculations to map substituent effects .

What analytical approaches resolve contradictions in biological activity data across studies?

- Case study : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., pH, co-solvents).

- Mitigation : Standardize assays using recombinant enzymes and control for solvent effects (e.g., ≤1% DMSO) .

- Statistical validation : Apply ANOVA to compare biological replicates and identify outliers .

How can computational modeling predict binding modes with biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases).

- Key interactions : The amide and ester groups form hydrogen bonds with catalytic residues, while the chlorophenyl moiety occupies hydrophobic pockets .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for mutagenesis studies .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.